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Executive Summary and Statement of Scope
3-Chloro-2-methyl-6-nitrobenzoic acid (CAS No. 86315-08-4) is a substituted aromatic

carboxylic acid. As a functionalized small molecule, it holds potential as a key intermediate or

building block in the synthesis of complex chemical entities, particularly within the

pharmaceutical and agrochemical sectors. However, a comprehensive review of publicly

accessible scientific literature and chemical databases reveals a significant scarcity of direct

experimental data for this specific compound.

This guide, therefore, adopts a predictive and comparative analytical approach. Leveraging

established principles of organic chemistry and extensive data from structurally related isomers

and precursors, this document provides a robust theoretical framework for researchers. It

outlines proposed synthetic routes, detailed analytical characterization workflows, predicted

spectroscopic signatures, and essential safety protocols. The methodologies described are

designed to be self-validating, providing scientists with a practical and intellectually rigorous

roadmap for synthesizing, identifying, and utilizing this compound in their research endeavors.

All claims and protocols are grounded in authoritative data from analogous, well-characterized

molecules.
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Molecular Structure and Predicted Physicochemical
Properties
The molecular structure of 3-Chloro-2-methyl-6-nitrobenzoic acid is characterized by a

benzoic acid core with three distinct substituents: a chloro group, a methyl group, and a nitro

group. The relative positioning of these groups dictates the molecule's electronic properties,

steric profile, and overall reactivity.

Table 1: Predicted Physicochemical Properties

Property
Predicted Value /
Information

Rationale / Comparative
Data Source

CAS Number 86315-08-4
Confirmed via supplier

databases.[1]

Molecular Formula C₈H₆ClNO₄ Calculated from structure.

Molecular Weight 215.59 g/mol Calculated from formula.[2]

IUPAC Name
3-chloro-2-methyl-6-

nitrobenzoic acid

Standard chemical

nomenclature.

Predicted LogP ~2.1 - 2.4

Based on XLogP3 values for

structural isomers like 3-

chloro-4-methyl-5-nitrobenzoic

acid (2.1)[2] and 3-chloro-2-

methylbenzoic acid (2.4).[3]

Predicted Melting Point 160-180 °C

Inferred from related

compounds. For comparison,

2-chloro-5-nitrobenzoic acid

melts at 165-168 °C. The exact

value is highly dependent on

crystal lattice energy.

Predicted Solubility

Low in water, soluble in

organic solvents (e.g.,

Methanol, Dichloromethane,

DMSO, Ethyl Acetate).

Typical for substituted benzoic

acids. The hydrolysis of related

esters often uses methanol as

a solvent.[4]
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Proposed Synthetic Route and Experimental
Protocol
Direct synthesis procedures for 3-Chloro-2-methyl-6-nitrobenzoic acid are not documented.

However, a logical and robust synthetic strategy can be devised starting from the commercially

available precursor, 3-chloro-2-methylbenzoic acid (CAS 7499-08-3). The proposed pathway

involves a regioselective electrophilic aromatic substitution (nitration).

Synthetic Workflow Diagram
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Proposed Synthesis via Nitration
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Caption: Proposed synthesis of 3-Chloro-2-methyl-6-nitrobenzoic acid.

Rationale for Regioselectivity
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The regiochemical outcome of the nitration is directed by the existing substituents on the

aromatic ring:

-COOH (Carboxylic Acid): A meta-directing, deactivating group.

-Cl (Chloro): An ortho, para-directing, deactivating group.

-CH₃ (Methyl): An ortho, para-directing, activating group.

The directing effects combine to favor nitration at the C6 position. The C6 position is para to the

activating methyl group and ortho to the chloro group. While the carboxylic acid directs meta (to

C5), the activating influence of the methyl group is generally dominant, making the C6 position

the most probable site of electrophilic attack.

Detailed Experimental Protocol
Objective: To synthesize 3-Chloro-2-methyl-6-nitrobenzoic acid via nitration of 3-chloro-2-

methylbenzoic acid.

Materials:

3-chloro-2-methylbenzoic acid (1.0 eq)

Concentrated Sulfuric Acid (98%)

Fuming Nitric Acid (>90%)

Deionized Water

Ice

Ethanol (or other suitable recrystallization solvent)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 5 mL per gram

of starting material). Cool the flask in an ice-salt bath to 0-5 °C.
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Substrate Dissolution: Slowly and carefully add 3-chloro-2-methylbenzoic acid (1.0 eq) to the

cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

Stir until all solid has dissolved.

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by

adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Cool this

mixture before use.

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping

funnel. The rate of addition must be controlled to maintain the internal temperature between

0 °C and 10 °C. Causality Note: Strict temperature control is critical to prevent over-nitration

and the formation of unwanted side products.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-

2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with

crushed ice and water. This will quench the reaction and precipitate the crude product.

Trustworthiness Note: Pouring the acid mixture into water is an essential safety step to

manage the exothermic dilution process.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly

with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

Purification: Dry the crude product. Perform recrystallization from a suitable solvent system

(e.g., aqueous ethanol) to yield the purified 3-Chloro-2-methyl-6-nitrobenzoic acid.

Proposed Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is paramount. A multi-technique

approach is required.

Analytical Workflow Diagram
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Product Characterization Workflow

Synthesized Product

NMR Spectroscopy
(¹H, ¹³C, DEPT)

Mass Spectrometry
(MS)

IR Spectroscopy
(FT-IR)

Chromatography
(HPLC/UPLC)

Structural Confirmation Purity Assessment (>95%)

Click to download full resolution via product page

Caption: A multi-technique workflow for product characterization.

Predicted Spectroscopic Data
Direct experimental spectra for the target compound are unavailable. The following predictions

are based on the analysis of its functional groups and data from close isomers.[3][5][6]

Table 2: Predicted Spectroscopic Signatures
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Technique Predicted Key Features Rationale

¹H NMR

~10-13 ppm (singlet, 1H):

Carboxylic acid proton (-

COOH). ~7.5-8.0 ppm

(doublet, 1H): Aromatic proton

ortho to the nitro group. ~7.2-

7.6 ppm (doublet, 1H):

Aromatic proton ortho to the

chloro group. ~2.4-2.6 ppm

(singlet, 3H): Methyl protons (-

CH₃).

Chemical shifts are influenced

by the electron-withdrawing

nitro and chloro groups and

the electron-donating methyl

group. The two aromatic

protons would be a doublet

system. Data from 2-Methyl-6-

nitrobenzoic acid shows

aromatic protons at 7.6-8.0

ppm and a methyl singlet at

2.4 ppm.[6]

¹³C NMR

~165-170 ppm: Carboxylic acid

carbon (-COOH). ~120-150

ppm: Six distinct aromatic

carbons. The carbon bearing

the nitro group will be

significantly downfield. ~15-20

ppm: Methyl carbon (-CH₃).

The number of signals will

confirm the substitution

pattern.

FT-IR

~2500-3300 cm⁻¹ (broad): O-H

stretch of the carboxylic acid.

~1700-1725 cm⁻¹ (strong):

C=O stretch of the carboxylic

acid. ~1520-1560 cm⁻¹

(strong): Asymmetric NO₂

stretch. ~1340-1380 cm⁻¹

(strong): Symmetric NO₂

stretch.

These are characteristic

absorption bands for the key

functional groups present in

the molecule.[6]

Mass Spec (EI) m/z ~215/217: Molecular ion

peak [M]⁺ showing the

characteristic ~3:1 isotopic

pattern for one chlorine atom.

m/z ~198/200: Fragment

corresponding to the loss of -

OH. m/z ~170/172: Fragment

Mass spectrometry will confirm

the molecular weight and the

presence of chlorine.
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corresponding to the loss of -

COOH.

Safety, Handling, and Reactivity
Hazard Assessment
While no specific Safety Data Sheet (SDS) exists for 3-Chloro-2-methyl-6-nitrobenzoic acid,

a reliable hazard profile can be constructed from the GHS classifications of its close structural

isomers.

Table 3: Consolidated Hazard Information from Analogs

Hazard Statement Description Common to Analogs

H315 Causes skin irritation. Yes[3][7]

H317
May cause an allergic skin

reaction.
Yes

H319 Causes serious eye irritation. Yes[3][7]

H335
May cause respiratory

irritation.
Yes[3]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[8]

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an

N95-rated dust mask or a respirator.

Stability and Storage
The compound is expected to be a stable solid under standard ambient conditions.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Predicted Reactivity
Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification

(with alcohols under acidic catalysis), conversion to an acid chloride (using thionyl chloride),

and amide formation.

Nitro Group: The -NO₂ group is a versatile functional handle. It can be reduced to an amine

(-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl), opening pathways to a wide range

of further derivatization.

Potential Applications in Research and
Development
As a multifunctional building block, 3-Chloro-2-methyl-6-nitrobenzoic acid is a valuable

intermediate for synthetic chemists. The orthogonal reactivity of its functional groups allows for

selective, stepwise modification.

Medicinal Chemistry: The corresponding aniline (obtained after nitro reduction) is a 2,3,6-

trisubstituted aniline scaffold. Such scaffolds are prevalent in kinase inhibitors and other

biologically active molecules.

Agrochemicals: Substituted nitrobenzoic acids are precursors to various herbicides and

fungicides. For example, 2-methyl-6-nitrobenzoic acid is an intermediate for the fungicide

metrafenone.[10]

Materials Science: It can serve as a monomer or functionalizing agent for polymers and

dyes.

Conclusion
This technical guide provides a comprehensive, predictive framework for understanding 3-
Chloro-2-methyl-6-nitrobenzoic acid. While direct experimental data remains elusive, the

analysis of its structure and comparison with well-documented analogs allows for the confident

proposal of synthetic routes, characterization methods, and safety protocols. The presented

workflows are designed to be robust and logical, providing researchers with the necessary
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foundation to synthesize, validate, and utilize this compound in their scientific pursuits. All

proposed methodologies should be validated experimentally in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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